
2-Oxoprasugrel-d4 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxoprasugrel-d4 hydrochloride is a deuterated form of 2-Oxoprasugrel, which is a labeled impurity of Prasugrel. Prasugrel is a platelet inhibitor used to prevent the formation of blood clots. The molecular formula of 2-Oxoprasugrel-d4 hydrochloride is C18H14D4FNO2S·HCl, and it has a molecular weight of 371.89 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoprasugrel-d4 hydrochloride involves the incorporation of deuterium atoms into the molecular structure of 2-Oxoprasugrel. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 2-Oxoprasugrel-d4 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the identity and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxoprasugrel-d4 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Oxoprasugrel-d4 hydrochloride is primarily used as a stable isotope-labeled internal standard for the metabolite of Prasugrel in scientific research. Its applications include:
Chemistry: Used in analytical chemistry for the quantification of Prasugrel metabolites.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of Prasugrel.
Medicine: Used in clinical research to study the efficacy and safety of Prasugrel in preventing blood clots.
Industry: Utilized in the pharmaceutical industry for quality control and validation of Prasugrel formulations.
Mecanismo De Acción
2-Oxoprasugrel-d4 hydrochloride, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets, preventing the activation of the glycoprotein GPIIb/IIIa receptor complex. This inhibition of adenosine diphosphate-mediated platelet activation and aggregation reduces the risk of thrombotic cardiovascular events .
Comparación Con Compuestos Similares
Similar Compounds
Prasugrel: The parent compound, used as a platelet inhibitor.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Ticlopidine: A thienopyridine derivative used as an antiplatelet agent.
Uniqueness
2-Oxoprasugrel-d4 hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in scientific research for studying the metabolism and pharmacokinetics of Prasugrel .
Propiedades
Número CAS |
2012598-55-7 |
|---|---|
Fórmula molecular |
C18H14D4FNO2S·HCl |
Peso molecular |
371.89 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
150322-38-6 (unlabelled free base) |
Sinónimos |
5-{2-cyclopropyl-1-[2-fluoro(3,4,5,6-D₄)phenyl]-2-oxoethyl}-2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride |
Etiqueta |
Prasugrel Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


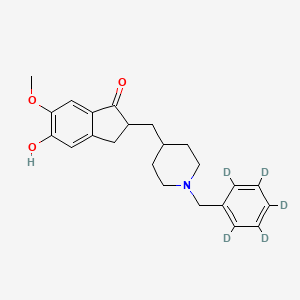
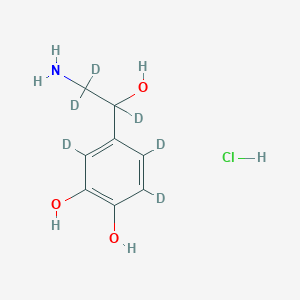
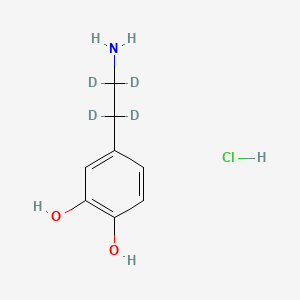
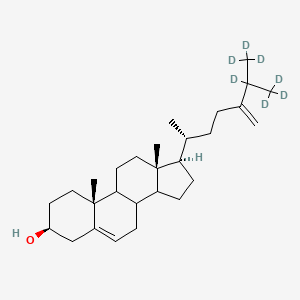
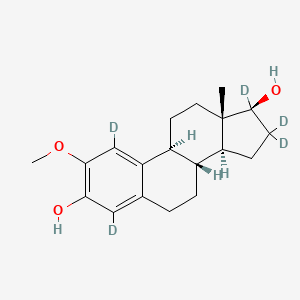
![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)
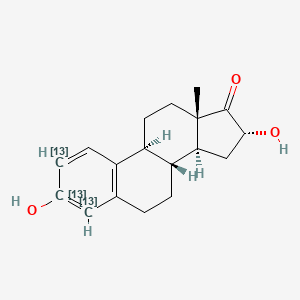
![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)
